Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate
Description
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a hydroxy group at position 5, a methyl group at position 3, and an ethyl ester at position 4 of the heterocyclic ring. Isoxazole derivatives are renowned for their diverse pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYORXNSOZGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NOC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133827-50-6 | |
| Record name | ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the desired isoxazole derivative . The reaction typically requires refluxing the mixture in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-oxo-3-methylisoxazole-4-carboxylate.
Reduction: Formation of 5-hydroxy-3-methylisoxazole-4-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a chemical compound known for its applications in pharmaceutical research and as a reagent in organic synthesis. The compound features an isoxazole ring, a five-membered ring containing nitrogen and oxygen atoms, with a hydroxyl group (-OH) at the 5-position and a carboxylate group (-COOEt) at the 4-position.
Applications in Scientific Research
This compound is a versatile compound in synthetic organic chemistry due to its various reactions. Its applications particularly lie in:
- Pharmaceutical Research this compound is used in pharmaceutical research. Compounds with isoxazole rings often show biological activities. Isoxazole derivatives have been synthesized and tested for their immunosuppressive properties and found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of tumor necrosis factor (TNF α) in human whole blood cell cultures.
- Organic Synthesis this compound serves as a reagent in organic synthesis.
Interaction Mechanisms
Interaction studies involving this compound focus on its binding affinity with biological targets, such as enzymes or receptors. Preliminary studies suggest potential interactions with:
- Enzymes
- Receptors
Further research is needed to detail these interactions comprehensively.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the isoxazole ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogous compounds arise from substituents at positions 3 and 5 of the isoxazole ring. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Isoxazole Derivatives
Impact of Substituents on Properties
- This may improve bioavailability in pharmacological contexts .
- For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate exhibits antibacterial activity attributed to its hydrophobic phenyl group .
- Halogen Substituents (R5) : Chloro or bromo groups (e.g., in ethyl 5-chloro-3-methylisoxazole-4-carboxylate) increase molecular weight and may enhance reactivity in nucleophilic substitution reactions . However, halogenated derivatives often exhibit higher toxicity risks .
Biological Activity
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate (EMIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anti-inflammatory, and immunosuppressive effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound has a unique isoxazole ring structure characterized by the following features:
- Molecular Formula : C7H9N1O3
- Molecular Weight : Approximately 171.15 g/mol
- Functional Groups : Hydroxyl group (-OH) at the 5-position and carboxylate group (-COOEt) at the 4-position.
These structural characteristics contribute to its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that EMIC exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
EMIC has been shown to possess anti-inflammatory properties, particularly in models of acute inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human whole blood cell cultures, indicating its potential for treating inflammatory diseases .
Immunosuppressive Activity
A significant aspect of EMIC's biological profile is its immunosuppressive activity. Studies have revealed that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This effect suggests that EMIC may modulate immune responses, making it a candidate for further investigation in autoimmune diseases and transplant rejection scenarios .
The mechanisms underlying the biological activities of EMIC are multifaceted:
- Enzyme Inhibition : EMIC interacts with various enzymes, potentially inhibiting their activity and altering biochemical pathways.
- Receptor Binding : The compound shows affinity for multiple receptors, influencing cellular signaling pathways.
- Cellular Effects : EMIC can induce apoptosis in certain cell types, which may contribute to its immunosuppressive effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of EMIC, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 5-methylisoxazole-4-carboxylate | C7H9N1O3 | Lacks hydroxyl group at the 5-position |
| Ethyl 3-methylisoxazole-4-carboxylate | C7H9N1O3 | Different substitution pattern on the isoxazole |
| Ethyl 5-acetoxy-3-methylisoxazole | C9H11N1O4 | Contains an acetoxy group instead of hydroxyl |
The presence of the hydroxyl group in EMIC enhances its hydrogen bonding capability and biological activity compared to other derivatives.
Study on Immunosuppressive Properties
A study published in Molecules examined the immunosuppressive effects of various isoxazole derivatives, including EMIC. The results indicated that EMIC significantly inhibited PBMC proliferation in a dose-dependent manner and modulated cytokine production. This study highlighted the potential therapeutic applications of EMIC in managing autoimmune conditions .
Study on Anti-inflammatory Activity
In another investigation focused on anti-inflammatory properties, EMIC was tested in models of acute inflammation. The results demonstrated that treatment with EMIC led to a marked reduction in inflammatory markers, supporting its role as a potential therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclocondensation or ester hydrolysis. For example, hydrolysis of ethyl esters using NaOH in methanol/water (60°C, 20 hours) achieves ~85% yield in related isoxazole derivatives . Key optimizations:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysis : Acidic/basic catalysts (e.g., H2SO4 or K2CO3) improve regioselectivity.
- Temperature : Gradual heating (40–60°C) minimizes side reactions.
- Table 1 : Representative Conditions from Literature:
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl 5-methyl-3-(thiophenyl)isoxazole | NaOH, MeOH/H2O, 60°C, 20h | 85% | |
| Methyl 5-methyl-3-phenylisoxazole | NBS, CCl4, reflux | 72% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Techniques :
NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., methyl δ 2.5–2.7 ppm; ester carbonyl δ 165–170 ppm) .
Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 212.0824) .
X-ray Crystallography : Resolves spatial configuration (e.g., bond angles: C3-N1-O1 ≈ 108°) .
- Validation : Cross-check melting points (literature range: 120–125°C) and HPLC purity (>95%) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Approaches :
- Multi-technique validation : Combine X-ray data (SHELX-refined structures ) with 2D NMR (HSQC, HMBC) to confirm tautomerism.
- Computational modeling : DFT calculations predict NMR shifts (e.g., B3LYP/6-311+G(d,p) basis set) .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted esters or oxidation products) .
Q. What experimental and computational methods are effective in studying hydrogen-bonding interactions in its crystalline form?
- Experimental : Single-crystal X-ray diffraction (e.g., SHELXL refinement ) reveals O-H···O bonds (2.65–2.80 Å) stabilizing packing .
- Computational : Molecular dynamics simulations (e.g., GROMACS) model H-bond networks under thermal stress.
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .
Q. What strategies are used to analyze stability under varying storage conditions?
- Protocols :
- Thermal stress : Store at 40°C/75% RH; monitor degradation via HPLC (RSD < 2%) .
- Photodegradation : UV exposure (254 nm, 48h); quantify by LC-MS (e.g., hydroxylated byproducts) .
- Hydrolytic stability : Test in phosphate buffers (pH 1–13); track ester hydrolysis kinetics .
- Table 2 : Stability Parameters:
| Condition | Method | Key Result | Reference |
|---|---|---|---|
| High humidity | TGA | <5% mass loss at 100°C | |
| UV exposure | LC-MS | 10% degradation after 48h |
Q. How can analogues be designed for structure-activity relationship (SAR) studies?
- Modifications :
- Position 3 : Replace methyl with halogens (e.g., Cl) to study electronic effects .
- Position 5 : Introduce aryl groups via Suzuki coupling (e.g., phenyl, 4-fluorophenyl) .
- Evaluation : Test bioactivity (e.g., enzyme inhibition) and correlate with logP values (e.g., 1.5–3.0) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
